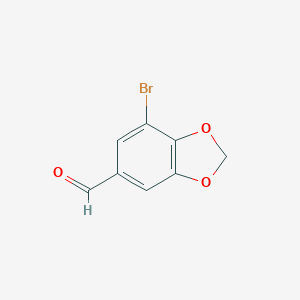

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

Overview

Description

7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde (BBDCA) is a chemical compound with a unique structure and properties. It is a type of aldehyde, and is used in a variety of scientific research applications. BBDCA has been studied for its potential as a precursor in organic synthesis, as well as its biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Antitumor Agents

7-Bromo-benzo[1,3]dioxole-5-carbaldehyde has been utilized in the synthesis of compounds with potential antitumor properties. Its bromine substituent is a key functional group that can undergo further chemical transformations, leading to the creation of novel molecules that can be tested for their ability to induce apoptosis in cancer cells .

Materials Science: Organic Photovoltaic Cells

In materials science, this compound serves as a building block for organic photovoltaic cells. The benzodioxole moiety can contribute to the photophysical properties of materials, potentially enhancing the efficiency of light absorption and conversion into electrical energy .

Environmental Science: Development of Eco-friendly Pesticides

The brominated aldehyde group in 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is of interest for the development of eco-friendly pesticides. Researchers are exploring its incorporation into pesticide molecules that are more biodegradable and less harmful to non-target organisms .

Analytical Chemistry: Chromatographic Studies

This compound can be used as a standard or reference material in chromatographic studies to help identify and quantify similar organic compounds in complex mixtures. Its distinct chemical structure allows for clear separation and detection .

Pharmacology: Drug Metabolite Analysis

In pharmacology, 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde may be relevant in the study of drug metabolism. As a potential metabolite of brominated drugs, it can be synthesized and used to understand the metabolic pathways and the fate of drugs within the body .

Organic Synthesis: Precursor to Brominated Indazoles

The compound is a precursor in the synthesis of brominated indazoles, which are important heterocyclic structures found in many pharmacologically active molecules. The bromine atom can be strategically replaced or used in cross-coupling reactions to generate diverse medicinal compounds .

Chemical Education: Teaching Electrophilic Aromatic Substitution

It can also be used as a teaching tool in chemical education to demonstrate electrophilic aromatic substitution reactions. The bromine atom on the benzodioxole ring showcases how electron-rich aromatic systems undergo substitution .

Biochemistry: Probing Protein-Ligand Interactions

Lastly, in biochemistry, derivatives of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde can be used to probe protein-ligand interactions. The compound can be modified to include fluorescent tags or other reporter groups to study the binding dynamics in protein assays .

properties

IUPAC Name |

7-bromo-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWAGNRBILVLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368067 | |

| Record name | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde | |

CAS RN |

19522-96-4 | |

| Record name | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,3-dioxaindane-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

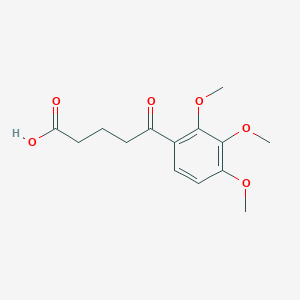

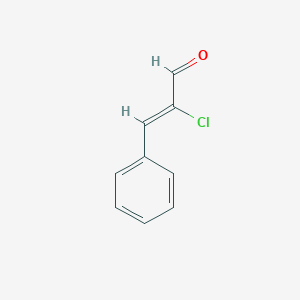

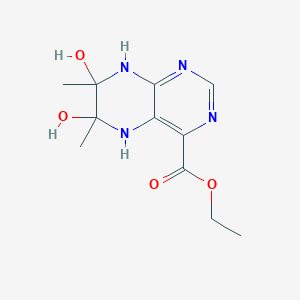

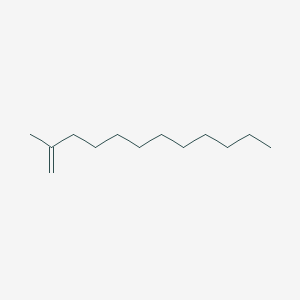

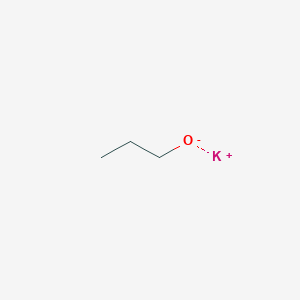

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.